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CKI-7, or N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide, is a potent, ATP-competitive
inhibitor of Casein Kinase 1 (CK1).[1] Its discovery and characterization have provided a
valuable chemical tool for dissecting the myriad cellular processes regulated by CK1, a family
of serine/threonine kinases implicated in critical signaling pathways, including the Wnt/3-
catenin cascade. This technical guide provides a comprehensive overview of the structure-
activity relationship (SAR) of CKI-7, detailing its inhibitory activity, the structural basis of its
selectivity, and its effects on cellular signaling.

Quantitative Inhibitory Activity of CKI-7 and Analogs

The inhibitory potency of CKI-7 and its analogs against various protein kinases is summarized
in the tables below. This data is essential for understanding the compound's selectivity profile
and for guiding the design of more potent and specific inhibitors.

Table 1: Inhibitory Potency of CKI-7 against Various Protein Kinases
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Kinase IC50 (pM) Ki (pM)
Casein Kinase 1 (CK1) 6 8.5
Casein Kinase 2 (CK2) 90 70
Protein Kinase A (PKA) 550 -
Protein Kinase C (PKC) >1000 -

CaM Kinase Il (CaMKIlI) 195 -

SGK - -

Ribosomal S6 Kinase-1 (S6K1) -

Mitogen- and Stress-Activated
Protein Kinase-1 (MSK1)

Data compiled from multiple sources.[1]

Table 2: Structure-Activity Relationship of CKI-7 Analogs against CK1 and PKA

Modification Ki (uM) vs. Ki (uM) vs.
Compound Structure
from CKI-7 CK1 PKA
N-(2-
aminoethyl)-5-
CKI-7 _ o - 8.5 550
chloroisoquinolin
e-8-sulfonamide
N-(2-
aminoethyl)- Removal of the
CKI-6 _ o 42.5 >1000
isoquinoline-8- 5-chloro group
sulfonamide
N-(2-
) Sulfonamide at
aminoethyl)- N
H9 position 5, no 85 1.5

isoquinoline-5-
) chloro group
sulfonamide
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Data from Xu et al., 1995.[2]

Structural Basis of CKI-7 Activity and Selectivity

The crystal structure of the catalytic domain of Schizosaccharomyces pombe CK1 complexed
with CKI-7 reveals the molecular basis for its inhibitory activity and selectivity.[3][4] CKI-7 binds
to the ATP-binding pocket of the kinase, with the isoquinoline ring occupying the position of the
adenine ring of ATP.

Key interactions contributing to the binding and selectivity of CKI-7 include:

¢ Isoquinoline Ring: The nitrogen atom (N2) of the isoquinoline ring forms a crucial hydrogen
bond with the backbone amide of Leu83 in the hinge region of the kinase. This interaction is
conserved among many protein kinase inhibitors.[2]

e 5-Chloro Group: The chlorine atom at the 5th position of the isoquinoline ring makes a
favorable hydrophobic interaction with the side chain of Tyr59. The removal of this chlorine
group, as seen in the analog CKI-6, results in a significant decrease in potency against CK1.

[2]
o Sulfonamide Moiety: The sulfonamide group is positioned to interact with the solvent.

o Ethylamine Side Chain: The positively charged amino group of the ethylamine side chain
forms electrostatic interactions with Asp94 and also interacts with Ser91 and Asp94 through
water-mediated hydrogen bonds.[2]

The selectivity of CKI-7 for CK1 over other kinases like PKA can be attributed to the specific
amino acid residues within the ATP-binding pocket. For instance, the presence of Tyr59 in CK1,
which interacts with the 5-chloro group of CKI-7, is a key determinant of its higher affinity for
CK1 compared to kinases that lack a corresponding tyrosine residue.[2]

CKI-7 and the Wnt/B-Catenin Signaling Pathway

Casein Kinase 1 plays a dual role in the canonical Wnt/B-catenin signaling pathway. In the
absence of a Wnt ligand, CK1a phosphorylates [3-catenin, priming it for subsequent
phosphorylation by GSK3[ and targeting it for proteasomal degradation. Upon Wnt stimulation,
CK1d/¢ is involved in the phosphorylation of the co-receptor LRP6 and the scaffold protein
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Dishevelled (Dvl), leading to the stabilization and nuclear translocation of 3-catenin, and
subsequent activation of TCF/LEF-mediated transcription.

CKI-7, by inhibiting CK1, can modulate Wnt signaling. For example, CKI-7 has been shown to
inhibit the Wnt-3a-dependent phosphorylation of Dvl.
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Caption: Wnt/[3-catenin signaling pathway and points of inhibition by CKI-7.
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Experimental Protocols
In Vitro Casein Kinase 1 Inhibition Assay

This protocol outlines a standard procedure for measuring the inhibitory activity of compounds
like CKI-7 against CK1 in vitro.

Materials:

Recombinant human CK1d or CK1e

CK1 substrate peptide (e.g., RRKDLHDDEEDEAMSITA)

[y-32P]ATP

Kinase buffer (e.g., 25 mM Tris-HCI pH 7.5, 10 mM MgClz, 1 mM DTT)
Test compound (CKI-7 or analogs) dissolved in DMSO

P81 phosphocellulose paper

Phosphoric acid (0.75%)

Scintillation counter and vials

Procedure:

Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the
kinase buffer, CK1 substrate peptide, and [y-32P]ATP.

Compound Dilution: Prepare serial dilutions of the test compound in DMSO.

Initiate Reaction: Add the recombinant CK1 enzyme to the reaction mix. Immediately add the
diluted test compound or DMSO (for control) to the reaction tubes.

Incubation: Incubate the reaction tubes at 30°C for a specified time (e.g., 20-30 minutes),
ensuring the reaction is in the linear range.
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Stop Reaction: Spot a portion of each reaction mixture onto a P81 phosphocellulose paper
square to stop the reaction.

Washing: Wash the P81 papers three times for 5-10 minutes each in 0.75% phosphoric acid
to remove unincorporated [y-32P]ATP.

Counting: Place the dried P81 papers into scintillation vials with scintillation fluid and
measure the radioactivity using a scintillation counter.

Data Analysis: Calculate the percentage of inhibition for each compound concentration
relative to the DMSO control and determine the IC50 value by fitting the data to a dose-
response curve.
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Caption: Experimental workflow for an in vitro CK1 inhibition assay.

Cellular Wnt Signaling Assay (TOP/FOP Flash Reporter
Assay)

This assay is used to measure the effect of compounds on the transcriptional activity of the

canonical Wnt pathway in cells.
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Materials:

HEK?293T or other suitable cell line

e TOP-Flash and FOP-Flash reporter plasmids (containing TCF/LEF binding sites upstream of
a luciferase gene)

e Renilla luciferase plasmid (for normalization)

» Wnt3a conditioned media or purified Wnt3a ligand

e Test compound (CKI-7 or analogs)

 Lipofectamine or other transfection reagent

o Dual-Luciferase Reporter Assay System

e Luminometer

Procedure:

o Cell Seeding: Seed cells in a multi-well plate at an appropriate density.

o Transfection: Co-transfect the cells with the TOP-Flash (or FOP-Flash as a negative control)
and Renilla luciferase plasmids using a suitable transfection reagent.

o Compound Treatment: After transfection, treat the cells with the test compound or DMSO
(control) for a specified period.

e Wnt Stimulation: Stimulate the cells with Wnt3a conditioned media or purified Wnt3a to
activate the pathway.

o Cell Lysis: Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase
Reporter Assay System.

o Luciferase Assay: Measure the firefly (TOP/FOP) and Renilla luciferase activities using a
luminometer according to the manufacturer's protocol.
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» Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity.
Calculate the fold change in reporter activity in response to Wnt3a stimulation and the
percentage of inhibition by the test compound.
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Caption: Experimental workflow for a cellular Wnt signaling reporter assay.

Conclusion
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CKI-7 remains a cornerstone for studying the biological functions of Casein Kinase 1. Its well-
characterized inhibitory profile and the available structural information provide a solid
foundation for the structure-based design of next-generation CK1 inhibitors with improved
potency and selectivity. The experimental protocols detailed in this guide offer a starting point
for researchers aiming to identify and characterize new modulators of the Wnt/3-catenin
pathway and other CK1-dependent cellular processes. Further exploration of the isoquinoline
sulfonamide scaffold holds promise for the development of novel therapeutics targeting
diseases with dysregulated CK1 activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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